what is Flavidin protein
what is Flavidin protein
An In-Depth Technical Guide to Flavidin: The Engineered Fluorophore-Friendly Streptavidin
Introduction
Flavidin is an engineered variant of the protein streptavidin, designed for superior performance in bio-imaging and detection assays.[1][2][3] Developed through a process termed "amine landscaping," Flavidin combines ultrastable biotin-ligand binding with significantly increased fluorescence brightness upon conjugation with chemical dyes.[1][2][4] Standard methods of labeling wild-type (WT) streptavidin with N-hydroxysuccinimide (NHS) ester dyes often impair its binding affinity and can lead to fluorescence quenching.[1][2] Flavidin overcomes these critical limitations, making it a powerful tool for researchers in molecular biology, immunology, and drug development who require high-sensitivity detection.[1][2][5] This guide provides a comprehensive technical overview of Flavidin's development, biophysical properties, and its application in common experimental protocols.
Protein Engineering and Core Characteristics
The primary innovation behind Flavidin is the strategic removal of surface-accessible amine groups (from lysine residues) to optimize the performance of conjugated fluorophores. This "amine landscaping" approach revealed that reducing the number of potential labeling sites surprisingly decreased fluorescence quenching and thus increased overall brightness.[1][4]
Key Mutations
Flavidin was created by mutating all surface lysine residues of wild-type core streptavidin to arginine. A key mutation, K121R , was first identified as critical for preserving the ultrastable biotin-binding affinity that is typically damaged by dye labeling in the wild-type protein.[4] The final Flavidin construct removes all other surface lysines to minimize quenching and maximize brightness, resulting in a "one-amine" per subunit variant (the single remaining amine being the N-terminal α-amine).[1][4]
The amino acid sequence for Flavidin has been deposited in GenBank under accession number MF150043 .[4] Plasmids for bacterial expression of Flavidin are available through the Addgene repository (e.g., pET21-Flavidin, ID: 89881).[6][7]
Biophysical Properties
Flavidin was engineered to retain or improve upon the key biophysical characteristics of wild-type streptavidin. It expresses efficiently in E. coli, demonstrates high thermostability comparable to the wild-type protein, and has good solubility of at least 100 µM in PBS.[1]
Quantitative Data
The performance of Flavidin has been quantitatively characterized and compared to wild-type streptavidin, particularly concerning its binding kinetics after fluorescent labeling.
Table 1: Biotin-Binding Kinetics
| Protein Variant | On-rate (k_on) for Biotin-4-Fluorescein (M⁻¹s⁻¹) | Effect of Dye Labeling on Dissociation (Off-rate) | Reference |
| Wild-Type Streptavidin | 5.7 ± 0.3 x 10⁷ | Significantly accelerated dissociation | [1] |
| Flavidin (unlabeled) | 5.1 ± 0.7 x 10⁷ | N/A | [1] |
| Flavidin-635P (labeled) | 2.1 ± 0.3 x 10⁷ | No impact on dissociation; binding remains ultrastable | [1] |
Table 2: Physical and Production Characteristics
| Property | Flavidin | Wild-Type Streptavidin | Reference |
| Thermostability | High, similar to WT | High | [1] |
| Solubility | ≥100 µM in PBS | High | [1] |
| Expression Yield | ~23 mg/L in E. coli | ~17 mg/L in E. coli | [1] |
Experimental Workflows and Signaling Pathways
Flavidin is a detection reagent, not a component of a natural signaling pathway. The following diagrams illustrate the key experimental workflows in which Flavidin is prepared and utilized.
Caption: Workflow for conjugating Flavidin with an amine-reactive fluorescent dye.
Caption: General workflow for cell detection using labeled Flavidin.
Experimental Protocols
The following protocols provide detailed methodologies for the conjugation and application of Flavidin.
Protocol: Fluorescent Labeling of Flavidin
This protocol describes the conjugation of Flavidin with an amine-reactive N-hydroxysuccinimide (NHS) ester dye.
-
Protein Preparation : Dissolve purified Flavidin protein in 0.1 M sodium bicarbonate buffer (pH ~8.3) to a final concentration of at least 2 mg/mL.[8]
-
Dye Preparation : Immediately before use, dissolve the amine-reactive fluorescent dye (e.g., dye-NHS ester) in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.[8]
-
Molar Ratio Calculation : Determine the desired molar ratio of dye to protein. A range of ratios should be tested to find the optimal degree of labeling for a specific application, but a starting point of 10-20 moles of dye per mole of protein is common.
-
Conjugation Reaction : While gently stirring the Flavidin solution, slowly add the calculated volume of the reactive dye solution.[8]
-
Incubation : Allow the reaction to proceed for 1 hour at room temperature with continuous, gentle stirring, protected from light.[8]
-
Purification : Remove unreacted dye and purify the labeled Flavidin conjugate. This is typically achieved by passing the reaction mixture over a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS. Alternatively, dialysis can be used.
-
Characterization : Determine the protein concentration and degree of labeling by measuring the absorbance of the conjugate at 280 nm (for protein) and the absorbance maximum of the dye (A_max).[8] Store the final labeled Flavidin at 4°C, protected from light.
Protocol: Cell Staining for Flow Cytometry
This protocol outlines the use of fluorescently-labeled Flavidin for the detection of cell surface markers on a single-cell suspension.
-
Cell Preparation : Harvest cells and prepare a single-cell suspension. Wash the cells with an appropriate buffer (e.g., PBS with 1-2% BSA, also known as flow cytometry staining buffer). Resuspend the cells to a concentration of 1 x 10⁷ cells/mL.[9][10]
-
Aliquot and Block : Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into each flow cytometry tube.[9] To prevent non-specific binding, perform an Fc receptor blocking step by adding an appropriate blocking reagent (e.g., Human Fc Receptor Binding Inhibitor or purified IgG) and incubate for 15 minutes at room temperature.[9][11]
-
Primary Antibody Staining : Without washing, add the predetermined optimal concentration of the biotinylated primary antibody that targets the cell surface protein of interest. Incubate for 20-30 minutes at 4°C in the dark.[12]
-
Wash : Add 2 mL of flow cytometry staining buffer to each tube, centrifuge the cells (e.g., 300-500 x g for 5 minutes), and decant the supernatant. Repeat for a total of two washes.[10][11]
-
Secondary Staining with Flavidin : Resuspend the cell pellet in the residual buffer. Add the fluorescently-labeled Flavidin conjugate at a predetermined optimal concentration (typically 0.5–10 µg/mL).[13] Incubate for 20-30 minutes at 4°C in the dark.
-
Final Wash : Wash the cells twice with 2 mL of flow cytometry staining buffer as described in step 4.
-
Analysis : Resuspend the final cell pellet in 200-400 µL of staining buffer and analyze the sample on a flow cytometer.[11]
Applications and Advantages
Flavidin is a versatile tool with broad applications in research and diagnostics.
-
Flow Cytometry : Flavidin's enhanced brightness allows for more sensitive and specific detection of cell populations, particularly those with low antigen expression where signals from conventionally labeled streptavidin may be indistinguishable from background.[1][3]
-
Immunohistochemistry (IHC) and Immunofluorescence (IF) : In tissue staining, the superior signal intensity of Flavidin conjugates can improve visualization of target proteins within their native architectural context.[2][3]
-
High-Sensitivity Assays : The combination of high signal brightness and ultrastable binding makes Flavidin an ideal reagent for various immunoassays (e.g., ELISA) and other detection platforms requiring robust performance.[14]
The primary advantage of Flavidin is its ability to resolve the trade-off between labeling efficiency and functional integrity. It allows for bright, multi-fluorophore labeling without compromising the extraordinary affinity of the streptavidin-biotin interaction, leading to improved signal-to-noise ratios and more reliable data.[1][2]
References
- 1. howarthgroup.org [howarthgroup.org]
- 2. Amine Landscaping to Maximize Protein-Dye Fluorescence and Ultrastable Protein-Ligand Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. gup.ub.gu.se [gup.ub.gu.se]
- 6. addgene.org [addgene.org]
- 7. Howarth reagents [howarthgroup.org]
- 8. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. (IC) Intracellular Staining Flow Cytometry Protocol Using Detergents: R&D Systems [rndsystems.com]
- 11. youtube.com [youtube.com]
- 12. Flow Cytometry Protocol | Abcam [abcam.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. lumiprobe.com [lumiprobe.com]
